
(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an epoxide using a suitable oxidizing agent.
Amination: The epoxide is then reacted with an amine, such as ammonia or a primary amine, under controlled conditions to form the desired amino alcohol.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Utilizing large reactors for the initial synthesis steps.
Purification: Employing advanced purification techniques like distillation, crystallization, and chromatography to achieve high purity.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of (1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-one.
Reduction: Formation of (1S)-1-Amino-1-(2,5-dichlorophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL: The enantiomer of the compound with similar but distinct biological activity.
(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: A structural isomer with different substitution patterns on the phenyl ring.
(1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL: A fluorinated analog with altered chemical properties.
Uniqueness
(1S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of chlorine atoms, which impart distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H11Cl2NO |
|---|---|
Molekulargewicht |
220.09 g/mol |
IUPAC-Name |
(1S)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
InChI-Schlüssel |
STYDCQMXBCWDBR-OLAZFDQMSA-N |
Isomerische SMILES |
CC([C@H](C1=C(C=CC(=C1)Cl)Cl)N)O |
Kanonische SMILES |
CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


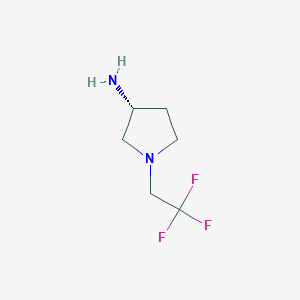

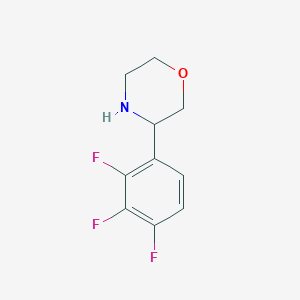
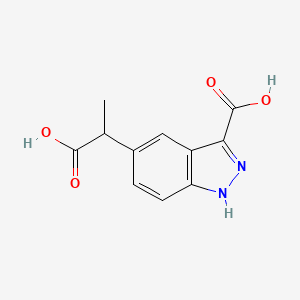
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)


![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13042944.png)
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)

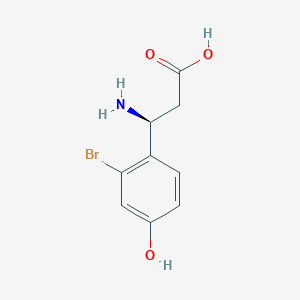
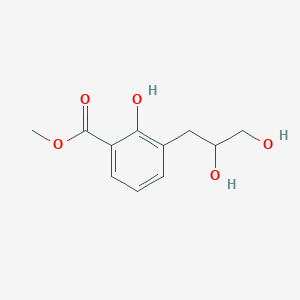
![(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13042971.png)

